molecular formula C23H13Cl3N4O5 B1295760 5-((4 6-DICHLOROTRIAZIN-2-YL)AMINO) CAS No. 21811-74-5

5-((4 6-DICHLOROTRIAZIN-2-YL)AMINO)

Cat. No.: B1295760
CAS No.: 21811-74-5
M. Wt: 531.7 g/mol
InChI Key: TZGKHPXUAULWOC-UHFFFAOYSA-N
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Description

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3’,6’-dihydroxy-, monohydrochloride: is a complex organic compound known for its unique structural features and diverse applications This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3’,6’-dihydroxy-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spiro Structure: This involves the cyclization of appropriate precursors under controlled conditions to form the spiro linkage.

    Introduction of the Dichlorotriazinyl Group: This step involves the reaction of the intermediate with 4,6-dichloro-1,3,5-triazine under specific conditions to introduce the dichlorotriazinyl moiety.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3’,6’-dihydroxy-, monohydrochloride: undergoes various chemical reactions, including:

    Substitution Reactions: The dichlorotriazinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while hydrolysis can yield simpler fragments.

Scientific Research Applications

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3’,6’-dihydroxy-, monohydrochloride: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one: Lacks the dichlorotriazinyl group and hydroxyl functionalities.

    Xanthene Derivatives: Compounds with similar xanthene moieties but different functional groups.

    Triazine Derivatives: Compounds containing the triazine ring but lacking the spiro structure.

Uniqueness

The uniqueness of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3’,6’-dihydroxy-, monohydrochloride

Properties

IUPAC Name

6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2N4O5.ClH/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23;/h1-9,30-31H,(H,26,27,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGKHPXUAULWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68425-77-4, 51306-35-5 (Parent)
Record name Spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3′,6′-dihydroxy-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68425-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021811745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6066733
Record name 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21811-74-5
Record name Dichlorotriazinylaminofluorescein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21811-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021811745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxy-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-((4,6-Dichlorotriazin-2-yl)amino)fluorescein hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How is DTAF used to study fungal infections?

A: DTAF is a valuable tool in studying the interaction between fungal components and the immune system. Specifically, researchers have used DTAF to label β-glucans, a major component of fungal cell walls []. This labeling allows for the visualization of β-glucan internalization by macrophages, immune cells that engulf and destroy foreign particles. By observing this process under a fluorescence microscope, researchers can gain a better understanding of the mechanisms involved in the immune response to fungal infections [].

Q2: Can you elaborate on the significance of the finding that internalization of β-glucans by macrophages may not be necessary for triggering inflammatory responses?

A: Research using DTAF-labeled β-glucans revealed that even when internalization of these fungal components was inhibited, inflammatory responses like NF-κB translocation and TNF-alpha production still occurred []. This suggests that the binding of β-glucans to surface receptors on macrophages, such as Dectin-1, might be sufficient to initiate an inflammatory cascade, even without complete engulfment []. This finding could have significant implications for understanding how the immune system recognizes and responds to fungal pathogens.

Q3: Besides studying fungal interactions, what other applications does DTAF have in research?

A3: DTAF's fluorescent properties make it a versatile tool in various research fields. For instance, it has been successfully used to label:

  • Poly(vinyl alcohol) (PVA) chains: This allowed researchers to study the diffusion of PVA in polymeric solutions using Fluorescence Correlation Spectroscopy (FCS) []. This method helps understand the behavior of polymers in different environments.
  • Lentinan: In pharmacokinetic studies, DTAF-labeled lentinan, a type of β-glucan, allowed researchers to track its metabolism and degradation in rats, providing valuable data on its pharmacokinetic profile [].

Q4: Are there any studies investigating the distribution of microbial communities using DTAF?

A: Yes, DTAF has been employed to determine the total cell counts in environmental samples like river sediments []. By staining sediment samples with DTAF and using Fluorescence in situ Hybridization (FISH) with specific probes, researchers can identify and quantify different microbial populations, offering insights into the composition and dynamics of microbial communities in various ecosystems [].

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